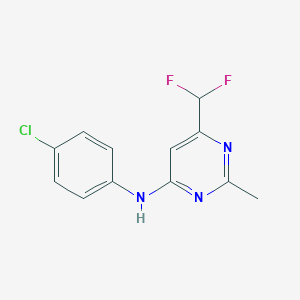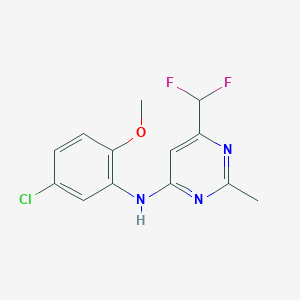
N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine, also known as DFMC, is a novel pyrimidine-based compound with promising therapeutic potential. It is a small molecule that has been studied for its potential to modulate the activity of various G-protein coupled receptors (GPCRs) and ion channels. DFMC has been found to have a variety of pharmacological effects, including anti-inflammatory, anti-cancer, and analgesic properties.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is not yet fully understood. However, it is believed to act as an agonist of G-protein coupled receptors and ion channels. It has been found to interact with the serotonin 5-HT2A and 5-HT2C receptors, as well as several other GPCRs and ion channels.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and analgesic properties. It has also been found to have the potential to modulate the activity of the serotonin 5-HT2A and 5-HT2C receptors, which may have implications in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine in laboratory experiments include its small size, which makes it easy to work with, and its ability to interact with a variety of GPCRs and ion channels. The main limitation is that the exact mechanism of action is not yet fully understood, so further research is needed to fully understand its effects.
Direcciones Futuras
Future research into N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In particular, further research should be conducted to explore its potential to modulate the activity of the serotonin 5-HT2A and 5-HT2C receptors, as well as its potential anti-inflammatory, anti-cancer, and analgesic properties. In addition, further research should be conducted to explore its potential to modulate other GPCRs and ion channels, as well as its potential interactions with other drugs. Finally, further research should be conducted to explore its potential toxicity and toxicity profiles.
Métodos De Síntesis
N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is synthesized through a two-step process. First, 2-chlorophenyl-6-difluoromethyl-2-methylpyrimidine is synthesized from 2-chlorobenzaldehyde, 2-fluoromethyl-6-methylpyrimidine, and boron trifluoride etherate. This is then reacted with an amine to form N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has been studied for its potential to modulate the activity of various G-protein coupled receptors (GPCRs) and ion channels. It has been found to have a variety of pharmacological effects, including anti-inflammatory, anti-cancer, and analgesic properties. In addition, N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has been studied for its potential to modulate the activity of the serotonin 5-HT2A and 5-HT2C receptors, which may have implications in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-5-3-2-4-8(9)13/h2-6,12H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHJWYFWLPWFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)methanesulfonamide](/img/structure/B6457624.png)
![4-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6457634.png)
![N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide](/img/structure/B6457651.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine](/img/structure/B6457654.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-phenylmethanesulfonylazetidin-3-amine](/img/structure/B6457656.png)
![2-cyclopropyl-4,5-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457663.png)
![4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6457674.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457688.png)
![4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457690.png)



![2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457712.png)
![6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6457728.png)